

# An Introductory Guide to the Laboratory Use of CHAPSO

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CHAPSO

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## A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

**CHAPSO** (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a non-denaturing zwitterionic detergent widely employed in life sciences research.<sup>[1]</sup> Its unique properties make it particularly effective for solubilizing membrane proteins while preserving their native structure and function, a critical aspect in drug development and the study of cellular signaling.<sup>[1][2]</sup> This guide provides an in-depth overview of **CHAPSO**'s properties, common applications, and detailed protocols for its use in the laboratory.

## Core Properties of CHAPSO

**CHAPSO** is a derivative of cholic acid and is structurally similar to CHAPS, but with the addition of a hydroxyl group that increases its polarity and solubility.<sup>[3]</sup> As a zwitterionic detergent, it possesses both a positive and a negative charge in its hydrophilic head group, but maintains overall electrical neutrality.<sup>[4][5]</sup> This characteristic, combined with its steroid-based hydrophobic tail, allows it to effectively disrupt lipid-lipid and lipid-protein interactions without denaturing protein-protein interactions.<sup>[2][5]</sup>

The following table summarizes the key quantitative properties of **CHAPSO**, which are essential for designing and troubleshooting experiments.

Property	Value	References
Molecular Weight	630.88 g/mol	[4][6]
Critical Micelle Concentration (CMC)	8 mM	[3][4][5][7][8]
Aggregation Number	11	[4][7]
Average Micellar Weight	7,000 g/mol	[4][7]
Solubility in Water	10 g/L at 20°C	[6]
Cloud Point	90°C	[4][7]
Purity	>95% to >99%	[4][6]

## Key Laboratory Applications

**CHAPSO**'s gentle yet effective solubilizing power makes it a valuable tool for a variety of applications, particularly in the study of membrane proteins, which are frequent targets for drug development.

- **Solubilization of Membrane Proteins:** **CHAPSO** is highly effective at extracting integral membrane proteins from the lipid bilayer in their native, functionally active state.[3][4][7] This is crucial for downstream applications such as structural studies and functional assays.
- **Protein Purification:** Due to its high critical micelle concentration, **CHAPSO** can be easily removed from protein samples by dialysis, which simplifies purification protocols.[9]
- **Immunoprecipitation:** **CHAPSO** is compatible with immunoprecipitation procedures as it maintains the protein-protein interactions necessary for antibody-antigen binding and the co-precipitation of protein complexes.[10][11]
- **Two-Dimensional Gel Electrophoresis:** While CHAPS is more commonly mentioned, **CHAPSO**'s properties also make it suitable for use in isoelectric focusing and 2D electrophoresis to separate complex protein mixtures.[10]
- **Cryo-Electron Microscopy (Cryo-EM):** **CHAPSO** has been used as an additive in cryo-EM sample preparation to prevent protein denaturation and aggregation at the air-water

interface, leading to improved image quality.[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving **CHAPSO**.

### Protocol 1: Membrane Protein Extraction from Cultured Mammalian Cells

This protocol describes the extraction of total membrane proteins from a confluent 10 cm dish of cultured mammalian cells.

Materials:

- Ice-cold Phosphate-Buffered Saline (PBS)
- **CHAPSO** Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) **CHAPSO**, 1 mM EDTA
- Protease Inhibitor Cocktail
- Phosphatase Inhibitor Cocktail
- Cell scraper
- Microcentrifuge tubes
- Microcentrifuge

Procedure:

- Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
- Aspirate the PBS and add 1 mL of ice-cold **CHAPSO** Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the dish.
- Incubate the dish on ice for 30 minutes, with occasional gentle swirling to ensure even lysis.

- Using a cell scraper, gently scrape the cells from the surface of the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
- Further incubate the lysate on ice for 15 minutes, vortexing briefly every 5 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant, which contains the solubilized membrane and cytosolic proteins, to a new pre-chilled tube.
- The protein extract is now ready for downstream applications or can be stored at -80°C.

## Protocol 2: Immunoprecipitation using CHAPSO-based Buffer

This protocol outlines the immunoprecipitation of a target protein from a cell lysate prepared with a **CHAPSO**-containing buffer.

### Materials:

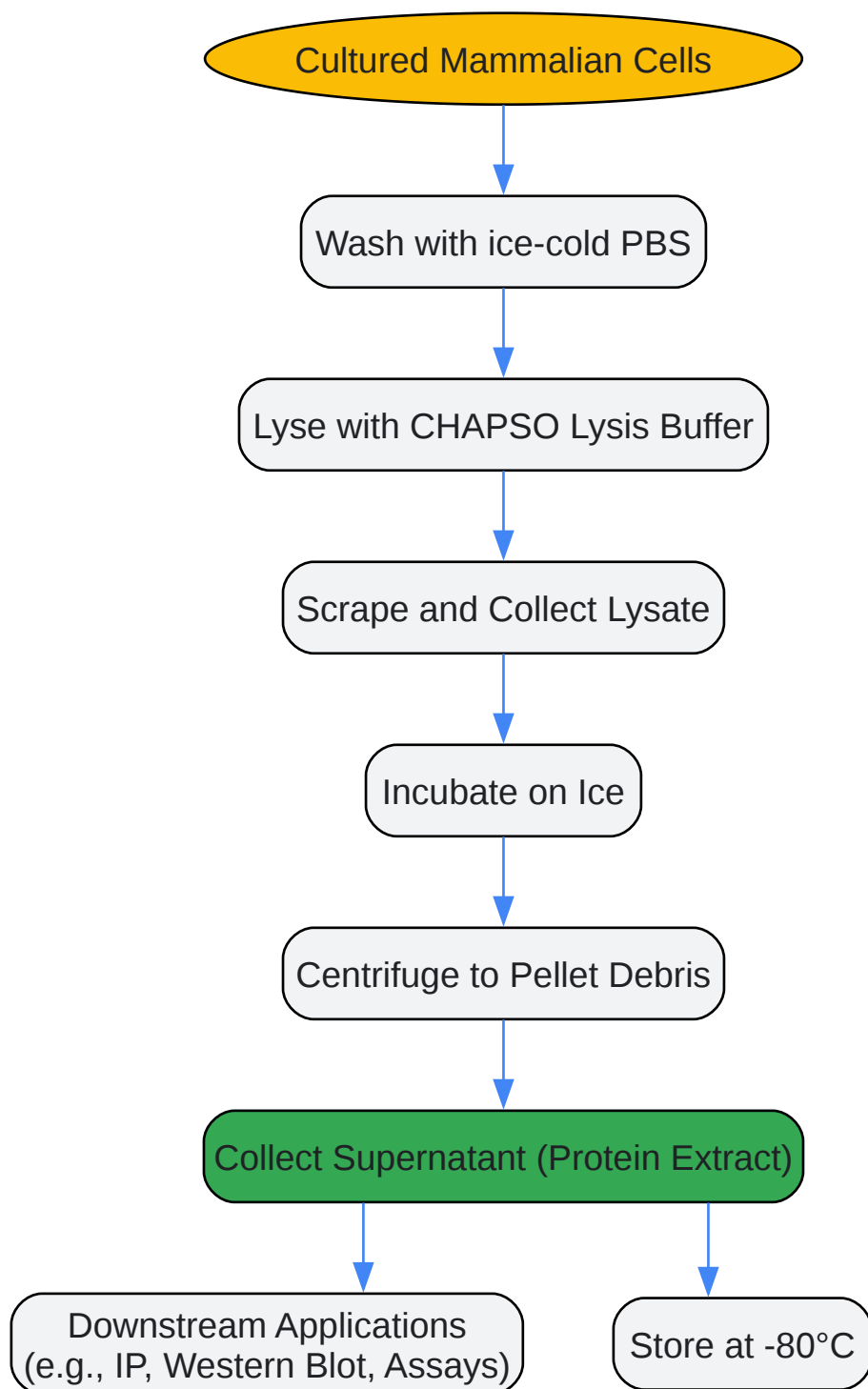
- Cell lysate prepared with **CHAPSO** Lysis Buffer (from Protocol 1)
- Antibody specific to the target protein (IP-grade)
- Protein A/G magnetic beads or agarose slurry
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) **CHAPSO**
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 1X SDS-PAGE sample buffer
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5
- Microcentrifuge tubes
- Rotating wheel or rocker

### Procedure:

- To 500 µg of pre-cleared cell lysate, add 2-5 µg of the specific antibody.
- Incubate the lysate-antibody mixture for 2 hours to overnight at 4°C on a rotating wheel.
- Add 25 µL of equilibrated Protein A/G beads to the mixture and incubate for an additional 1-2 hours at 4°C on a rotating wheel.
- Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
- Carefully remove and discard the supernatant.
- Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.
- After the final wash, carefully remove all residual wash buffer.
- To elute the protein, add 50 µL of Elution Buffer and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant containing the eluted protein to a fresh tube containing 5 µL of Neutralization Buffer. Alternatively, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5 minutes.
- The eluted sample is now ready for analysis by methods such as Western blotting.

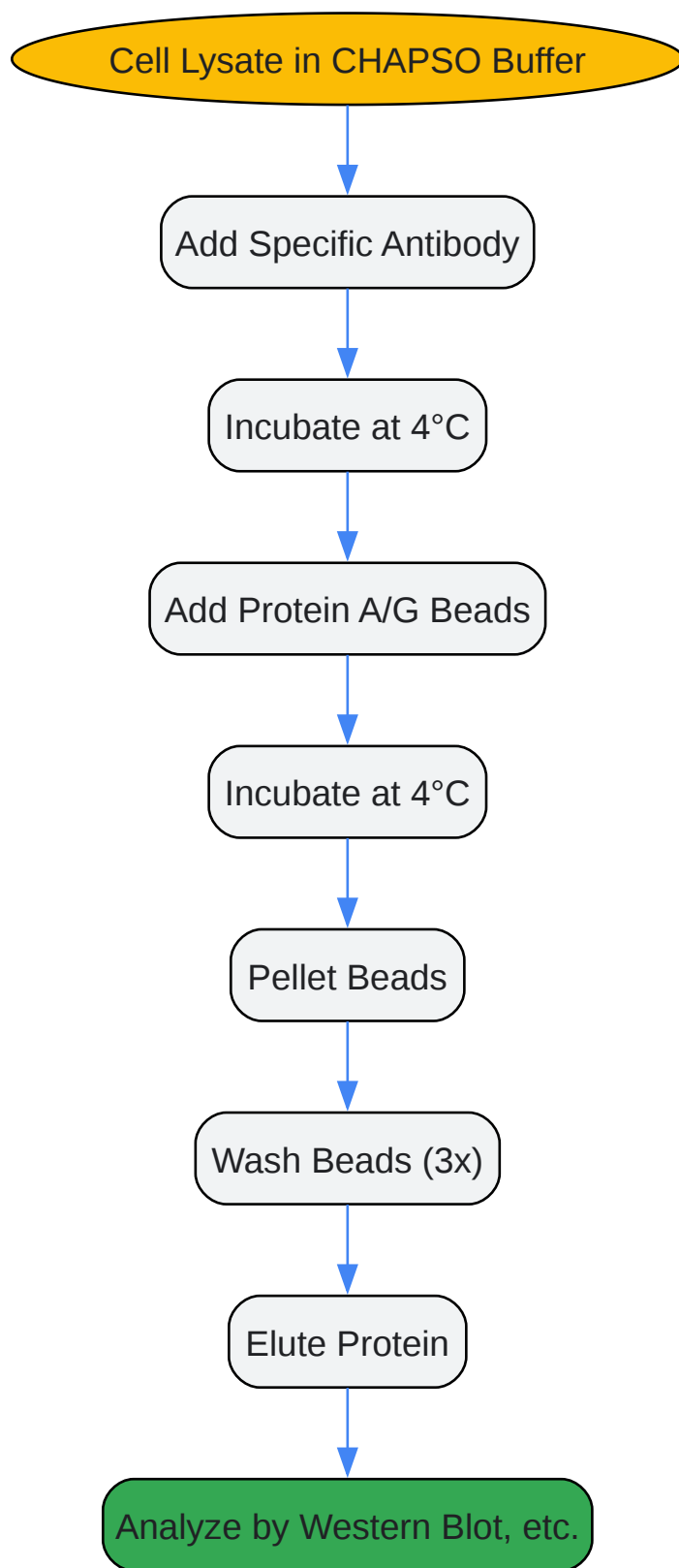
## Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Workflow for Membrane Protein Extraction using **CHAPSO**.



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- To cite this document: BenchChem. [An Introductory Guide to the Laboratory Use of CHAPSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662381#introductory-guide-to-using-chapso-in-the-lab]

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